![molecular formula C14H16ClF3N2O3 B2357311 tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1387760-29-3](/img/structure/B2357311.png)
tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate
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Overview
Description
“tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate” is an organic compound. It is a derivative of tert-butyl carbamate . The compound is used in life sciences research .
Synthesis Analysis
The synthesis of tert-butyl carbamate, a related compound, involves the reaction of Boc anhydride (0.8mmol) with ethanol (3.5mL). The reaction mixture is cooled in an ice bath and 70% aqueous ammonia solution (0.6mL) is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours. After the reaction is complete (monitored by TLC), the reaction mixture is heated at 50°C to evaporate the organic solvent. The residue is dissolved in n-hexane (10mL), and the mixture is heated at 60°C for 1 hour. The mixture is cooled with n-hexane to recrystallize the mixture to purify it, yielding tert-butyl carbamate .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate, a related compound, can be viewed using Java or Javascript .Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
Tert-butyl carbamate, a related compound, is a white to slightly yellow needle-shaped solid at room temperature and pressure. It has a melting point of 105-108 °C and a boiling point of 218.95°C (rough estimate). It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate). It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
- Application : tert-Butyl carbamate has been employed in the synthesis of N-Boc-protected anilines using palladium-catalyzed reactions .
- Application : tert-Butyl carbamate participates in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
- Application : When considering reactions at the benzylic position, tert-butylbenzene (a derivative of tert-butyl carbamate) can be used .
- Details : In these reactions, pinacol boronic esters undergo protodeboronation, resulting in secondary alkyl radicals. The reduction of these radicals using 4-tert-butylcatechol (TBC) provides access to diverse organic compounds .
- Details : Suzuki–Miyaura coupling is a powerful method for forming carbon–carbon bonds. Organoboron reagents, including those derived from tert-butyl carbamate, play a crucial role in this process. The mild reaction conditions and functional group tolerance make this coupling widely applicable in organic synthesis .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tetrasubstituted Pyrroles with Ester or Ketone Groups
Benzylic Position Reactions
Protodeboronation Reactions
Suzuki–Miyaura Coupling
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for aromatic compounds or carbamates .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of the chloro and trifluoromethyl groups on the phenyl ring may enhance the compound’s binding affinity through halogen bonding .
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to aromatic compound metabolism or carbamate hydrolysis .
Pharmacokinetics
The presence of the tert-butyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The compound may be metabolized through hydrolysis of the carbamate group, and excreted as smaller metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability may be affected by the pH due to the presence of the carbamate group . The compound’s efficacy may also be influenced by the presence of other molecules that compete for the same targets .
properties
IUPAC Name |
tert-butyl N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O3/c1-13(2,3)23-12(22)19-7-11(21)20-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZPCPJFIWWLBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate |
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